molecular formula C7H9N3O2 B13330073 Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate

Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate

Cat. No.: B13330073
M. Wt: 167.17 g/mol
InChI Key: GWDYGQXARPLQBB-UHFFFAOYSA-N
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Description

Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate is a heterocyclic compound featuring a fused pyrazole-imidazole core with a methyl ester substituent at the 7-position.

Properties

IUPAC Name

methyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)5-4-9-10-3-2-8-6(5)10/h4,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDYGQXARPLQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2NCCN2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can lead to various alkylated or acylated derivatives .

Scientific Research Applications

Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ethyl 1H,2H,3H-Pyrazolo[1,5-a]Imidazole-7-Carboxylate

  • Structure : The ethyl ester analog replaces the methyl group with an ethyl chain.
  • Molecular Formula : C₈H₁₁N₃O₂; Molecular Weight : 181.19 .
  • Synthesis : Likely synthesized via esterification of the corresponding carboxylic acid or through cycloaddition reactions similar to those described for pyrazole-imidazole hybrids .

1H,2H,3H-Pyrazolo[1,5-a]Imidazole-7-Carboxylic Acid

  • Structure : The carboxylic acid derivative lacks the ester group, enhancing polarity.
  • Molecular Formula : C₆H₅N₃O₂; Molecular Weight : 151.13 (estimated).
  • Applications : Serves as a precursor for ester derivatives and may exhibit distinct solubility and reactivity profiles .

Halogenated Derivatives

7-Bromo Derivative
  • Structure : 7-Bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide.
  • Molecular Formula : C₅H₇Br₂N₃; Molecular Weight : 268.94 .
  • Properties : The bromine substituent likely enhances electrophilic reactivity, making it a candidate for cross-coupling reactions.
7-Iodo Derivative
  • Structure : 7-Iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole.
  • Molecular Formula : C₅H₆IN₃; Molecular Weight : 235.03 .
  • Applications: Potential use in radiolabeling or as an intermediate in synthesizing more complex molecules .

Sodium Salt and Methanol Derivatives

  • Sodium Salt : Sodium 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate (Ref: 10-F541803) offers improved aqueous solubility, critical for pharmaceutical formulations .
  • Methanol Derivative: {1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-yl}methanol (CAS 1780924-51-7) introduces a hydroxyl group, altering hydrogen-bonding capacity .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Features Potential Applications
Methyl ester (Target Compound) C₇H₉N₃O₂ 167.17 (est.) Ester group for lipophilicity Antimicrobial agents
Ethyl ester C₈H₁₁N₃O₂ 181.19 Longer alkyl chain; enhanced stability Drug discovery intermediates
7-Bromo hydrobromide C₅H₇Br₂N₃ 268.94 Electrophilic reactivity Cross-coupling reactions
7-Iodo derivative C₅H₆IN₃ 235.03 Radiolabeling potential Diagnostic imaging
Sodium salt C₆H₄N₃O₂Na 173.11 (est.) High solubility Pharmaceutical formulations

Biological Activity

Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C₆H₇N₃O₂
  • Molecular Weight : 153.14 g/mol
  • IUPAC Name : 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
  • Appearance : Powder

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This mechanism is crucial for its potential role in treating diseases where enzyme activity is dysregulated.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways that are pivotal in various physiological processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related compounds. For example:

  • Cell Line Studies : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In one study, derivatives exhibited IC₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 3.79 µM to 42.30 µM against MCF7 and NCI-H460 cell lines .
CompoundCell LineIC₅₀ (µM)
Compound AMCF73.79
Compound BNCI-H46012.50
Compound CSF-26842.30

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. It has shown potential in inhibiting pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases .

Other Biological Activities

Research indicates that this compound may possess additional biological activities such as:

  • Antimicrobial Effects : Some derivatives have been evaluated for their ability to combat bacterial and fungal infections.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties which could be beneficial in neurodegenerative diseases.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Cancer Cell Lines : A comprehensive study assessed the cytotoxic effects on multiple cancer cell lines including MCF7 and A549. Results indicated that certain derivatives had potent growth-inhibitory effects with IC₅₀ values as low as 0.39 µM .
  • Inflammation Model : In a model of lipopolysaccharide (LPS)-induced inflammation, the compound demonstrated dose-dependent inhibition of NF-kB/AP-1 reporter activity .

Q & A

Q. What are the standard synthetic routes for preparing Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate?

The synthesis typically involves functionalization of the pyrazolo[1,5-a]imidazole core. A common approach is nitration or sulfonation at position 3 or 7, followed by esterification. For example:

  • Nitration : Reacting the parent heterocycle with nitric acid in sulfuric acid at 0°C, followed by controlled warming to room temperature, achieves regioselective nitration .
  • Esterification : Carboxylic acid intermediates can be converted to methyl esters using methanol under acidic conditions (e.g., H2SO4) or via diazomethane methylation .
    Key considerations: Monitor reaction progress with TLC or HPLC to avoid over-nitration, which can lead to by-products like dinitro derivatives.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., [M + H]+ peaks with <2 ppm error) .
  • NMR : 1H NMR distinguishes proton environments (e.g., methyl ester protons at ~3.8–4.0 ppm; imidazole protons as broad singlets) .
  • FTIR : Ester carbonyl stretches appear at ~1700–1750 cm⁻¹ .
    Methodological tip: Use deuterated DMSO or CDCl3 for solubility, and decouple overlapping signals in 13C NMR with DEPT experiments .

Q. How does the methyl ester group influence the compound’s reactivity?

The ester group enhances solubility in organic solvents (e.g., DCM, THF) and serves as a protecting group for carboxylic acids during multi-step syntheses. It can be hydrolyzed to the free acid under basic conditions (e.g., LiOH in THF/H2O) for further functionalization . Experimental validation: Monitor hydrolysis via pH titration and confirm completion by loss of the ester carbonyl peak in FTIR .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization be addressed?

Regioselectivity in pyrazolo[1,5-a]imidazole systems is influenced by electronic and steric factors. Strategies include:

  • Directed metalation : Use lithiation (e.g., LDA) at nitrogen-protected positions to direct electrophilic substitution .
  • Protecting groups : Temporary protection of reactive sites (e.g., SEM or Boc groups) prevents undesired side reactions .
    Case study: In sulfonation reactions, meta-chloroperoxybenzoic acid (mCPBA) selectively oxidizes thioethers to sulfones without over-oxidizing the core .

Q. What computational tools predict the compound’s physicochemical properties?

  • Collision Cross-Section (CCS) : Predicted via ion mobility-mass spectrometry (IM-MS) to study gas-phase conformations .
  • DFT (Density Functional Theory) : Models electronic structure to optimize synthetic routes (e.g., Fukui indices for electrophilic attack sites) .
    Data example: CCS values for related iodo-derivatives (235.03 g/mol) were calculated as 180–190 Ų under N2, aiding in chromatographic method development .

Q. How do structural analogs compare in biological activity?

Pyrazolo[1,5-a]imidazole derivatives exhibit diverse bioactivity. For example:

CompoundSubstituentsActivity
Ethyl 4-{2-[6-(4-methoxyphenyl)-7-methyl-2-oxo-...Ethyl ester, methoxyphenylAnticancer (IC50: 2–5 µM)
7-Iodo derivativeIodo at C7Antimicrobial (MIC: 8 µg/mL)
Mechanistic insight: The trifluoromethyl group in analogs enhances membrane permeability, while methoxy groups improve metabolic stability .

Q. What are common pitfalls in scaling up synthesis?

  • By-product formation : Over-nitration or sulfonation can occur with poor temperature control. Mitigate via slow reagent addition and inline FTIR monitoring .
  • Purification challenges : Use preparative HPLC with C18 columns (ACN/H2O gradient) for polar intermediates .
    Scale-up example: Multi-step synthesis of sulfonated derivatives achieved 83.6% yield after optimizing reaction time and solvent (THF > DCM) .

Methodological Best Practices

  • Reaction optimization : Screen solvents (e.g., DMF for polar intermediates, THF for Grignard reactions) and catalysts (e.g., Pd/C for hydrogenation) .
  • Data contradiction resolution : If NMR signals conflict with literature, re-examine solvent effects or crystallize the compound for X-ray validation .

This FAQ set prioritizes academic rigor, leveraging synthetic protocols, analytical data, and bioactivity comparisons from peer-reviewed studies. Avoided commercial sources per guidelines.

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